4-Bromo-3-chloro-6-trifluoromethylquinoline
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Overview
Description
4-Bromo-3-chloro-6-trifluoromethylquinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-6-trifluoromethylquinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the reaction of 2-trifluoromethylaniline with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-6-trifluoromethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Bromo-3-chloro-6-trifluoromethylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-6-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Uniqueness
4-Bromo-3-chloro-6-trifluoromethylquinoline is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the quinoline ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions .
Properties
CAS No. |
1210805-19-8 |
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Molecular Formula |
C10H4BrClF3N |
Molecular Weight |
310.498 |
IUPAC Name |
4-bromo-3-chloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-6-3-5(10(13,14)15)1-2-8(6)16-4-7(9)12/h1-4H |
InChI Key |
KYHCOXJCOPCTAH-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)Cl |
Synonyms |
4-Bromo-3-chloro-6-trifluoromethylquinoline |
Origin of Product |
United States |
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